3-(Piperazin-1-yl)propanenitrile dihydrochloride

Vue d'ensemble

Description

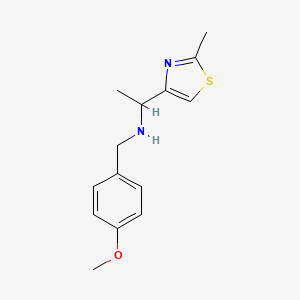

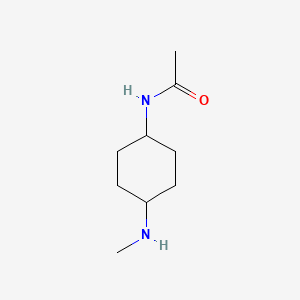

“3-(Piperazin-1-yl)propanenitrile dihydrochloride” is a chemical compound with the molecular formula C7H13N3•2HCl . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H13N3.2ClH/c1-2-9(3-4-10)12-7-5-11-6-8-12;;/h9,11H,2-3,5-8H2,1H3;2*1H .Physical And Chemical Properties Analysis

“this compound” is a solid substance at room temperature . Its molecular weight is 212.12 .Applications De Recherche Scientifique

Molecular Structure and Properties

- Opipramol Dihydrochloride : This compound, a piperazine derivative, is notable for its unique molecular structure. The piperazine unit is protonated, and the molecule forms a three-dimensional network through various hydrogen bonding and contacts, including N—H⋯Cl, O—H⋯Cl, and C—H⋯Cl interactions (Betz et al., 2011).

Synthesis and Chemical Reactions

- Synthesis of New Derivatives : Research on the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, which include molecules structurally similar to 3-(Piperazin-1-yl)propanenitrile dihydrochloride, highlighted the efficiency of these derivatives in medicinal chemistry (Pérez-Silanes et al., 2001).

- Quality Control and Stability Studies : An assay method developed for a similar compound, 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, demonstrates the importance of accurate quality control and stability analysis in pharmaceutical research (Dwivedi et al., 2003).

Potential Therapeutic Applications

- Dual Antihypertensive Agents : Research into 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, structurally related compounds, explored their potential as dual antihypertensive agents. The study focused on the protonation of nitrogen atoms in the piperazine ring, which is a key factor in their pharmacological profile (Marvanová et al., 2016).

Pharmacological Studies

- Antidepressant and Antianxiety Activities : A series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds were synthesized and evaluated for their antidepressant and antianxiety activities, showcasing the potential of piperazine derivatives in psychiatric drug development (Kumar et al., 2017).

- Anticancer and Antituberculosis Studies : The synthesis of [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant anticancer and antituberculosis activities, underscoring the therapeutic potential of such compounds (Mallikarjuna et al., 2014).

Advanced Drug Discovery

- Building Blocks for Lead Optimization : 3-((Hetera)cyclobutyl)azetidine-based isosteres of piperazine, designed for use in drug discovery, illustrate the versatility of piperazine derivatives in creating novel pharmacologically active compounds (Feskov et al., 2019).

Safety and Hazards

The safety information available indicates that “3-(Piperazin-1-yl)propanenitrile dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mécanisme D'action

Piperazine derivatives have been studied for a variety of uses in pharmacology. For example, some piperazine derivatives show promise in treating inflammation, cancer, and other conditions. They can act on a variety of targets, including enzymes like phosphodiesterases, and various receptors like sigma receptors .

The mode of action, biochemical pathways affected, and the results of the action of a piperazine derivative would depend on the specific derivative and its target. Similarly, the pharmacokinetics and how environmental factors influence the compound’s action, efficacy, and stability would also depend on the specific properties of the derivative .

Propriétés

IUPAC Name |

3-piperazin-1-ylpropanenitrile;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c8-2-1-5-10-6-3-9-4-7-10;;/h9H,1,3-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUXGKKZVESCRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)

![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)

![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

![6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1419183.png)